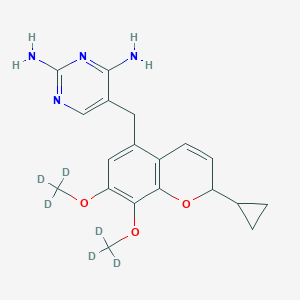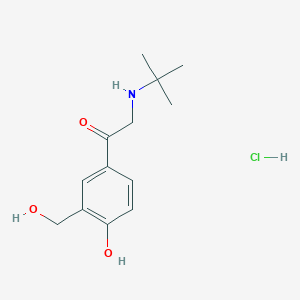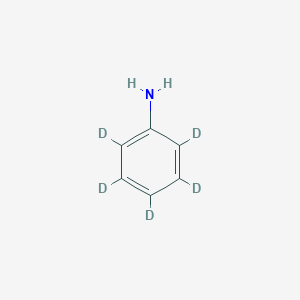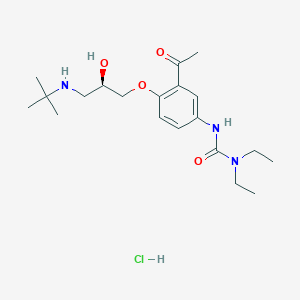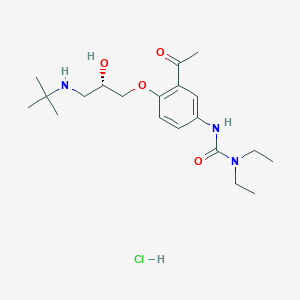
N-Nitrosodicyclohexylamine
Overview
Description
N-Nitrosodicyclohexylamine (NDCHA) is a N-nitrosocompound with anti-androgenic activities . It is also known by other names such as Dicyclohexylnitrosamine, Cyclohexanamine, N-cyclohexyl-N-nitroso-, and N,N-dicyclohexylnitrous amide .
Molecular Structure Analysis
The molecular formula of N-Nitrosodicyclohexylamine is C12H22N2O . The molecular weight is 210.32 g/mol . The IUPAC name is N, N -dicyclohexylnitrous amide . The InChI is InChI=1S/C12H22N2O/c15-13-14 (11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 .
Physical And Chemical Properties Analysis
N-Nitrosodicyclohexylamine has a molecular weight of 210.32 g/mol . It has a XLogP3-AA value of 3.8, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 2 rotatable bonds .
Scientific Research Applications
Genotoxicity Studies
N-Nitrosodicyclohexylamine: has been studied for its genotoxic effects, particularly in isolated human lymphocytes. It has been shown to induce micronuclei at certain concentrations, suggesting potential genotoxic properties . This compound’s genotoxicity is a critical area of research due to its implications in understanding the mechanisms of carcinogenesis.
Mutagenicity Testing
In mutagenicity testing, such as the Ames test, N-Nitrosodicyclohexylamine did not show significant effects in most strains of Salmonella typhimurium. However, it did induce microcolony formation in one strain, indicating the need for further investigation into its mutagenic potential .
Carcinogenicity Assessment
The compound is classified as an “experimental equivocal tumorigenic agent” by the National Toxicology Program. Research into the tumorigenicity of N-Nitrosodicyclohexylamine is essential for assessing its potential as a human carcinogen, especially given the known carcinogenicity of many nitrosamines .
Corrosion Inhibition
N-Nitrosodicyclohexylamine can be formed by nitrosation from dicyclohexylamine during the application of anti-corrosion chemical formulations. Understanding its formation and stability is crucial for industries that use these formulations to prevent corrosion .
Environmental Impact Studies
Due to its potential genotoxic and carcinogenic effects, studying the environmental impact of N-Nitrosodicyclohexylamine is vital. This includes its presence in industrial waste and its potential to contaminate water sources, affecting both ecosystems and human health .
Alternative Compound Research
Given the health hazards associated with N-Nitrosodicyclohexylamine, there is ongoing research into finding alternative compounds that can serve the same industrial purposes without the associated risks. This research is particularly important for industries looking to improve safety and compliance with health regulations .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N-dicyclohexylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMNKXLBEMEABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073128 | |
| Record name | N-Nitrosodicyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | N-Nitrosodicyclohexylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21316 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N-Nitrosodicyclohexylamine | |
CAS RN |
947-92-2 | |
| Record name | N-Nitrosodicyclohexylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitrosodicyclohexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrosodicyclohexylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Nitrosodicyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B29977.png)
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde](/img/structure/B29979.png)
![Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B29980.png)
